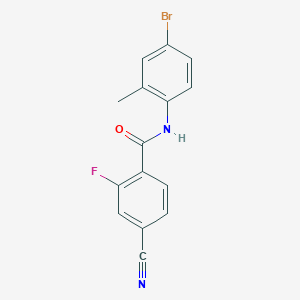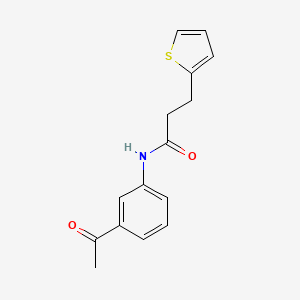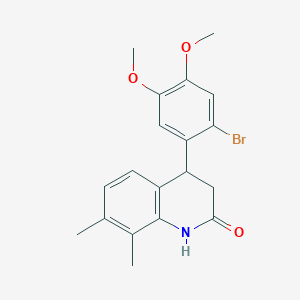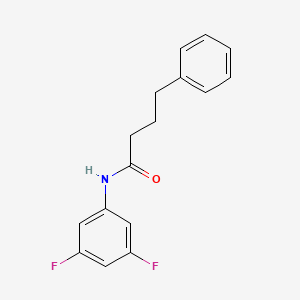
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide, also known as BMS-986165, is a small molecule inhibitor that is being developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. It belongs to the class of Janus kinase inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide is a selective inhibitor of the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting these kinases, this compound can reduce the activation of immune cells and the production of cytokines, leading to a reduction in inflammation. This mechanism of action is similar to other JAK inhibitors such as tofacitinib and baricitinib.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit the JAK1 and TYK2 kinases in vitro and in vivo. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFNγ. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. However, it is important to note that JAK inhibitors can also have off-target effects and may increase the risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high selectivity for JAK1 and TYK2 kinases, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, it is important to note that JAK inhibitors can have off-target effects and may affect other signaling pathways. Additionally, the synthesis of this compound is not very efficient, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide. One direction is to evaluate its efficacy and safety in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunomodulatory agents. Furthermore, the development of more efficient synthesis methods and analogs of this compound may increase its availability and improve its pharmacological properties. Lastly, the long-term safety and efficacy of JAK inhibitors need to be further evaluated in clinical trials.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. It has been shown to inhibit the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. It is currently being evaluated in phase 3 clinical trials for psoriasis and lupus.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-6-11(16)3-5-14(9)19-15(20)12-4-2-10(8-18)7-13(12)17/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHPITFYOCDLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)
![N-(4-fluorophenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4237001.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)


![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237074.png)
![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
![5-bromo-N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4237089.png)
![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)
